

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Hispidospermidin

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Compound of Interest

Compound Name: *Hispidospermidin*

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Introduction

Hispidospermidin is a microbial natural product that has garnered significant interest within the scientific community due to its unique chemical architecture and notable biological activity. Isolated from the fungus *Chaetosphaeronema hispidulum*, this complex tetracyclic alkaloid has been identified as an inhibitor of phospholipase C (PLC), a critical enzyme in cellular signaling pathways.^{[1][2]} This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of **Hispidospermidin**, including its absolute configuration, relevant physicochemical and biological data, and detailed experimental protocols for its isolation and analysis.

Chemical Structure and Stereochemistry

Hispidospermidin possesses a complex cage-like tetracyclic ring system fused to a trimethylspermidine side chain. The molecular formula of **Hispidospermidin** is C₂₅H₄₇N₃O.^[2] The core structure is a highly rigid scaffold containing seven contiguous stereocenters.

The absolute configuration of naturally occurring (-)-**Hispidospermidin** was determined through extensive NMR studies and confirmed by the modified Mosher's method applied to a derivative of the natural product.^[2] While the seminal work established the relative and

absolute stereochemistry, the explicit Cahn-Ingold-Prelog (CIP) assignment for each of the seven stereocenters is crucial for unambiguous representation and for guiding synthetic and medicinal chemistry efforts. Based on the detailed analysis of its total synthesis, the absolute configuration of (-)-**Hispidospermidin** has been established.

Table 1: Physicochemical Properties of **Hispidospermidin**

Property	Value	Reference
Molecular Formula	C25H47N3O	[2]
Molecular Weight	417.66 g/mol	Calculated
Appearance	Colorless solid	
Optical Rotation	[α]D (c, solvent)	Specific value not readily available in abstracts

Biological Activity

Hispidospermidin exhibits inhibitory activity against phospholipase C (PLC), a key enzyme in signal transduction pathways that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

Table 2: Biological Activity of **Hispidospermidin**

Target	Assay	IC50	Reference
Rat brain phospholipase C	Not specified in abstract	16 μM	[1]

Data Presentation

Spectroscopic Data

The structure of **Hispidospermidin** was elucidated using a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: 1H and 13C NMR Spectroscopic Data for **Hispidospermidin** (in CDCl3)

Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm) (Multiplicity, J in Hz)
Data to be populated from full-text articles		

Note: The complete NMR data table is not available in the provided search results and would need to be extracted from the full text of the primary literature.

Experimental Protocols

Isolation of Hispidospermidin from *Chaetosphaeronema hispidulum*

The following is a generalized protocol based on the information available in the abstracts. For precise details, consulting the full text of the cited literature is essential.

1. Fermentation:

- The fungus *Chaetosphaeronema hispidulum* (strain NR 7127) is cultured in a suitable fermentation medium.
- A reported medium contains 2% glucose, 2% potato starch, 2% Toast soya, 0.5% yeast extract, 0.25% NaCl, and trace elements (ZnSO₄, CuSO₄, MnSO₄), with CaCO₃ for pH control and an anti-foaming agent.[\[1\]](#)
- Fermentation is carried out in a large-scale fermentor (e.g., 50-liter) at 27°C with aeration and agitation for approximately 72-95 hours to achieve maximum yield.[\[1\]](#)

2. Extraction:

- The culture broth is separated from the mycelia by filtration or centrifugation.
- The supernatant containing the secreted **Hispidospermidin** is extracted with a suitable organic solvent, such as ethyl acetate.

3. Purification:

- The crude extract is concentrated under reduced pressure.
- Purification is achieved through a series of chromatographic techniques, which may include:
 - Silica gel column chromatography.
 - Reversed-phase column chromatography (e.g., C18).
 - High-Performance Liquid Chromatography (HPLC) to yield pure **Hispidospermidin**.

Phospholipase C (PLC) Inhibition Assay

The following is a representative protocol for a PLC inhibition assay using a radiolabeled substrate.

1. Materials:

- Purified phospholipase C (e.g., from rat brain).
- Substrate: [3H]-phosphatidylinositol 4,5-bisphosphate ([3H]PIP₂).
- Assay buffer (e.g., Tris-HCl buffer with Ca²⁺).
- **Hispidospermidin** (or other inhibitors) dissolved in a suitable solvent (e.g., DMSO).
- Scintillation cocktail and scintillation counter.

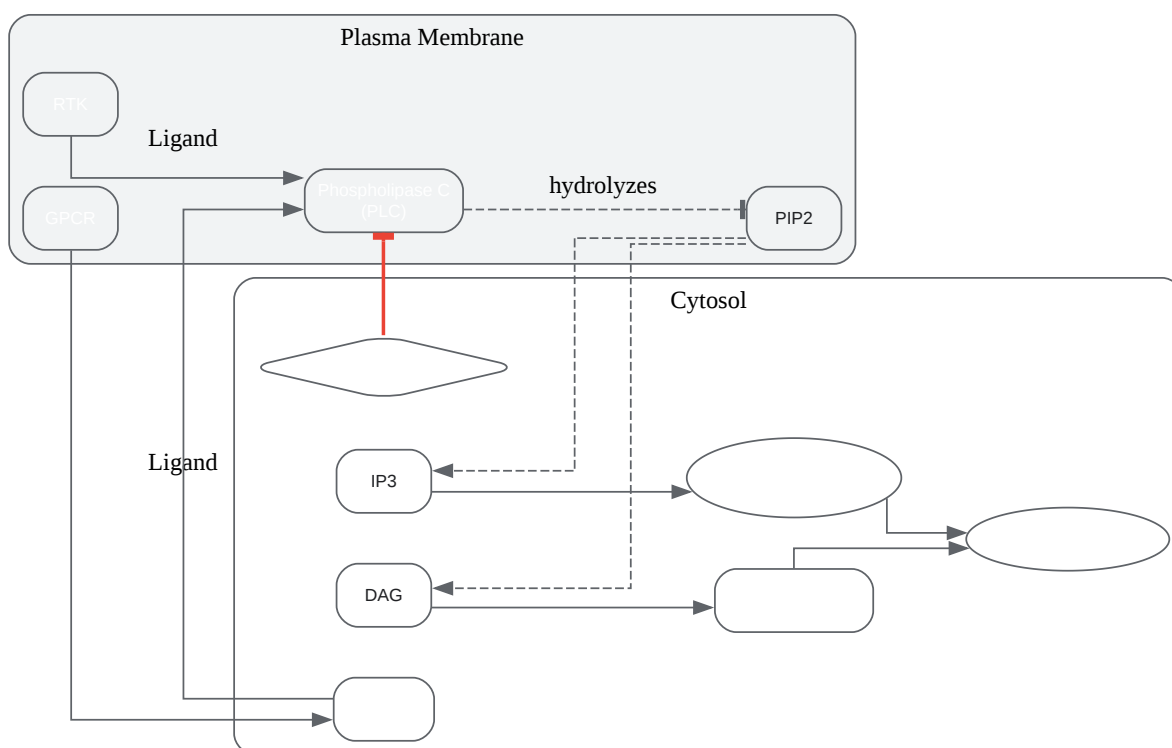
2. Procedure:

- Prepare reaction mixtures containing the assay buffer, [3H]PIP₂, and varying concentrations of **Hispidospermidin**.
- Initiate the reaction by adding the purified PLC enzyme.
- Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
- Stop the reaction by adding a quenching solution (e.g., a mixture of chloroform, methanol, and HCl).

- Separate the aqueous phase (containing the radiolabeled inositol phosphates) from the organic phase (containing the unreacted [3H]PIP2).
- Measure the radioactivity in the aqueous phase using a scintillation counter.
- Calculate the percentage of inhibition at each concentration of **Hispidospermidin** and determine the IC50 value.

Mandatory Visualizations

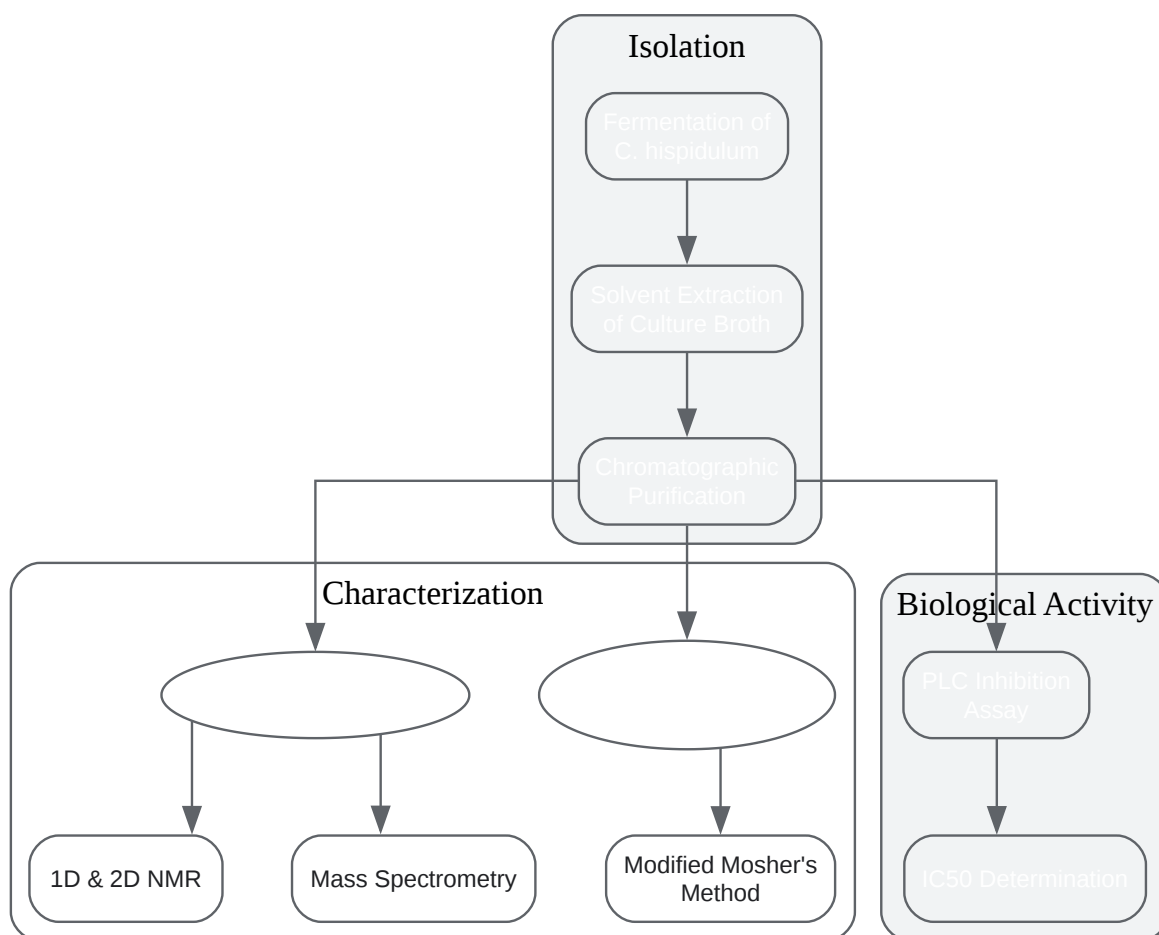
Signaling Pathway of Phospholipase C



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Caption: Phospholipase C Signaling Pathway and Inhibition by **Hispidospermidin**.

Experimental Workflow for **Hispidospermidin** Isolation and Characterization

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Caption: Workflow for **Hispidospermidin** Isolation and Characterization.

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References

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